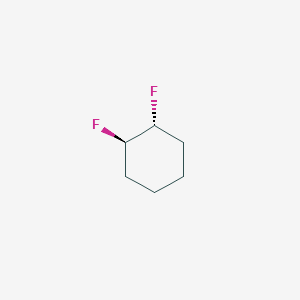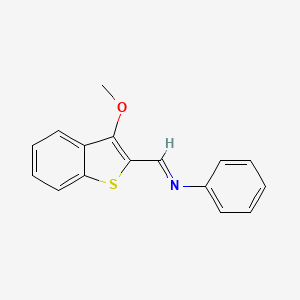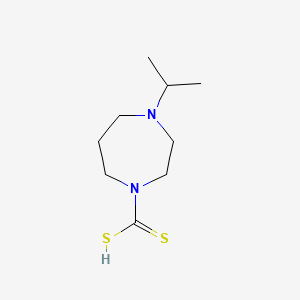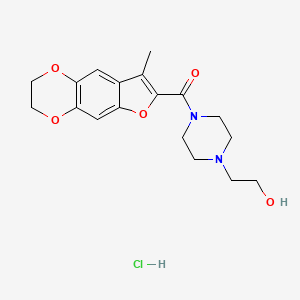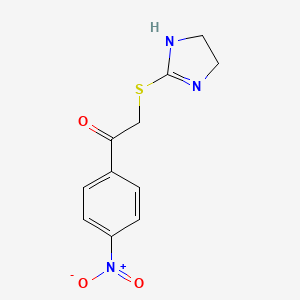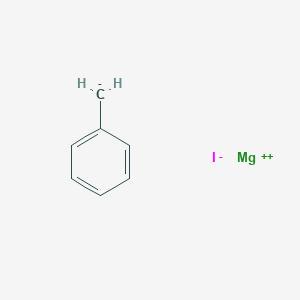
Magnesium iodide phenylmethanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium iodide phenylmethanide (1/1/1) is an organometallic compound that combines magnesium iodide with phenylmethanide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium iodide phenylmethanide can be synthesized through the reaction of phenylmethanide with magnesium iodide in an anhydrous environment. The reaction typically involves the use of dry diethyl ether as a solvent to prevent the decomposition of the Grignard reagent. The general reaction is as follows:
PhCH2I+Mg→PhCH2MgI
Industrial Production Methods
Industrial production of magnesium iodide phenylmethanide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of automated systems to handle the reagents and solvents in a controlled environment is common to minimize exposure to moisture and air.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium iodide phenylmethanide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Reduces certain organic compounds under specific conditions.
Common Reagents and Conditions
Common reagents used with magnesium iodide phenylmethanide include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like diethyl ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound used.
Aplicaciones Científicas De Investigación
Magnesium iodide phenylmethanide has several scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of magnesium iodide phenylmethanide involves the nucleophilic attack of the phenylmethanide anion on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The magnesium ion stabilizes the intermediate complex, facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bromide phenylmethanide
- Magnesium chloride phenylmethanide
- Magnesium fluoride phenylmethanide
Uniqueness
Magnesium iodide phenylmethanide is unique due to its specific reactivity and stability compared to other magnesium halides. The iodide ion provides a better leaving group, making the compound more reactive in certain nucleophilic addition and substitution reactions.
Conclusion
Magnesium iodide phenylmethanide (1/1/1) is a versatile organometallic compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
Propiedades
Número CAS |
37782-11-9 |
|---|---|
Fórmula molecular |
C7H7IMg |
Peso molecular |
242.34 g/mol |
InChI |
InChI=1S/C7H7.HI.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ADIUTCVTMSNXEF-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=CC=C1.[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


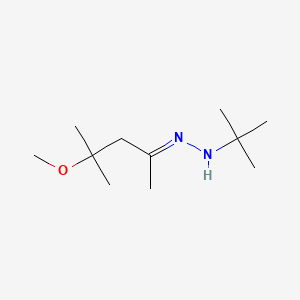
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
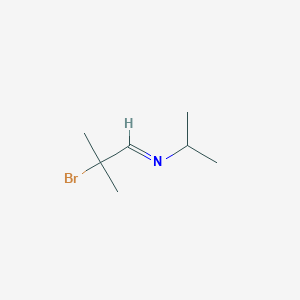
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)

